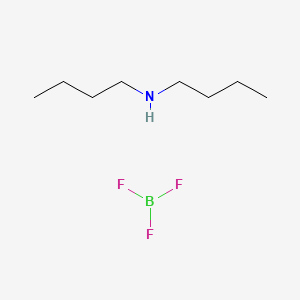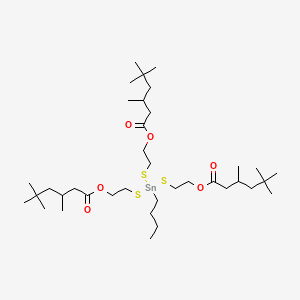![molecular formula C27H28N4 B13773857 Benzenamine, 4,4'-methylenebis[2-[(4-aminophenyl)methyl]- CAS No. 65086-99-9](/img/structure/B13773857.png)
Benzenamine, 4,4'-methylenebis[2-[(4-aminophenyl)methyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenamine, 4,4’-methylenebis[2-[(4-aminophenyl)methyl]- is a complex organic compound with the molecular formula C13H14N2. It is also known by several other names, including p,p’-Diaminodiphenylmethane and Methylenedianiline . This compound is characterized by its two benzene rings connected by a methylene bridge, with each benzene ring substituted by an amino group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 4,4’-methylenebis[2-[(4-aminophenyl)methyl]- typically involves the reaction of aniline with formaldehyde under acidic or basic conditions. The reaction proceeds through the formation of a Schiff base intermediate, which is subsequently reduced to yield the final product .
Industrial Production Methods
Industrial production of this compound often employs a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions .
Analyse Des Réactions Chimiques
Types of Reactions
Benzenamine, 4,4’-methylenebis[2-[(4-aminophenyl)methyl]- undergoes various types of chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The benzene rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like hydrogen gas for reduction, and electrophiles like halogens for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields nitro compounds, while reduction yields amines .
Applications De Recherche Scientifique
Benzenamine, 4,4’-methylenebis[2-[(4-aminophenyl)methyl]- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of various polymers and resins.
Biology: The compound is used in the study of enzyme interactions and protein modifications.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Benzenamine, 4,4’-methylenebis[2-[(4-aminophenyl)methyl]- involves its interaction with various molecular targets and pathways. The amino groups can form hydrogen bonds and interact with enzymes and proteins, affecting their function and activity. The methylene bridge provides structural stability, allowing the compound to maintain its conformation and interact with multiple targets simultaneously .
Comparaison Avec Des Composés Similaires
Similar Compounds
Aniline: A simpler compound with a single benzene ring substituted by an amino group.
p-Toluidine: Similar to aniline but with a methyl group on the benzene ring.
Benzidine: Contains two benzene rings connected by a nitrogen-nitrogen bond instead of a methylene bridge.
Uniqueness
Benzenamine, 4,4’-methylenebis[2-[(4-aminophenyl)methyl]- is unique due to its specific structure, which provides distinct chemical and physical properties. The presence of two amino groups and a methylene bridge allows for versatile reactivity and interaction with various molecular targets, making it valuable in multiple scientific and industrial applications .
Propriétés
Numéro CAS |
65086-99-9 |
|---|---|
Formule moléculaire |
C27H28N4 |
Poids moléculaire |
408.5 g/mol |
Nom IUPAC |
4-[[4-amino-3-[(4-aminophenyl)methyl]phenyl]methyl]-2-[(4-aminophenyl)methyl]aniline |
InChI |
InChI=1S/C27H28N4/c28-24-7-1-18(2-8-24)14-22-16-20(5-11-26(22)30)13-21-6-12-27(31)23(17-21)15-19-3-9-25(29)10-4-19/h1-12,16-17H,13-15,28-31H2 |
Clé InChI |
BCYHURLIXRJERG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1CC2=C(C=CC(=C2)CC3=CC(=C(C=C3)N)CC4=CC=C(C=C4)N)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


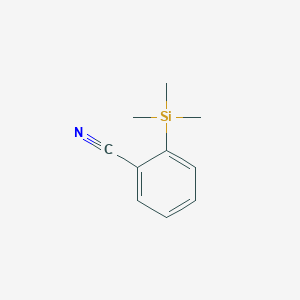


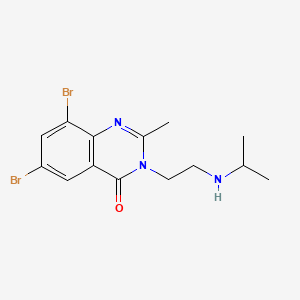
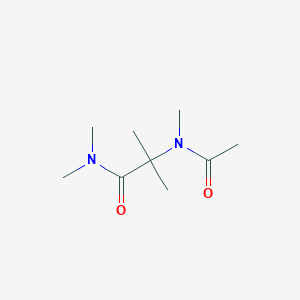
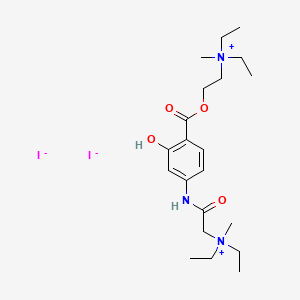
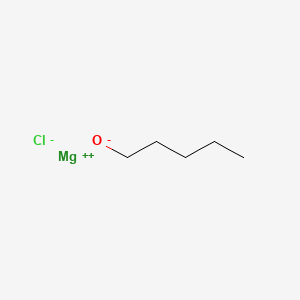


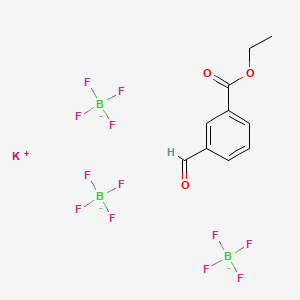
![6-Fluoro-2-[4-[(methylamino)methyl]phenyl]-2H-indazole-7-carboxamide](/img/structure/B13773844.png)
